2-(p-(Dimethylamino)phenyl)-3-methyloxazolidine
Description
2-(p-(Dimethylamino)phenyl)-3-methyloxazolidine is a heterocyclic organic compound featuring an oxazolidine ring system substituted with a para-dimethylaminophenyl group and a methyl group. Oxazolidines are five-membered rings containing one oxygen and one nitrogen atom, often explored for their biological activity, including applications in agrochemicals and pharmaceuticals.
Properties
CAS No. |
83522-07-0 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N,N-dimethyl-4-(3-methyl-1,3-oxazolidin-2-yl)aniline |
InChI |
InChI=1S/C12H18N2O/c1-13(2)11-6-4-10(5-7-11)12-14(3)8-9-15-12/h4-7,12H,8-9H2,1-3H3 |
InChI Key |
NRUMIWZSFODVAY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC1C2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(Dimethylamino)phenyl)-3-methyloxazolidine typically involves the reaction of p-(Dimethylamino)benzaldehyde with an appropriate amine and a carbonyl compound under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the oxazolidine ring. Common solvents used in this synthesis include ethanol and methanol, and the reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(p-(Dimethylamino)phenyl)-3-methyloxazolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups, such as amines or alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like halides or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols. Substitution reactions typically result in various substituted derivatives of the original compound.
Scientific Research Applications
2-(p-(Dimethylamino)phenyl)-3-methyloxazolidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(p-(Dimethylamino)phenyl)-3-methyloxazolidine involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various enzymes and receptors, modulating their activity. The oxazolidine ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy. Detailed studies are required to fully elucidate the molecular pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on sulfonylurea herbicides, which share partial structural motifs with 2-(p-(Dimethylamino)phenyl)-3-methyloxazolidine, such as aromatic rings and methyl/amino substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Differences :
Core Structure :
- The target compound features an oxazolidine ring, whereas sulfonylurea analogs (e.g., triflusulfuron-methyl) incorporate a triazine-sulfonylurea backbone. The oxazolidine system may confer distinct conformational rigidity compared to the planar triazine ring, affecting binding interactions .
In contrast, triflusulfuron-methyl’s trifluoroethoxy group introduces electron-withdrawing effects, critical for herbicidal activity .
Biological Activity: Sulfonylurea herbicides inhibit acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis. The oxazolidine derivative’s mechanism remains unconfirmed but may differ due to the absence of the sulfonylurea moiety .
Research Findings and Limitations
- Synthesis Pathways: Sulfonylurea derivatives are typically synthesized via condensation reactions between sulfonylcarbamates and heterocyclic amines. The oxazolidine compound’s synthesis likely involves cyclization of β-amino alcohols, a method distinct from sulfonylurea production .
- Stability and Reactivity : Oxazolidines are prone to ring-opening under acidic conditions, whereas sulfonylureas exhibit stability in aqueous environments. This difference may limit the agricultural applicability of the oxazolidine derivative unless stabilized .
- Data Gaps: Direct comparative studies on herbicidal efficacy or toxicity between this compound and sulfonylureas are absent in the provided evidence.
Biological Activity
2-(p-(Dimethylamino)phenyl)-3-methyloxazolidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound consists of an oxazolidine ring substituted with a dimethylamino group and a phenyl ring. This unique configuration is hypothesized to influence its interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific mechanisms and efficacy against various pathogens remain to be fully elucidated.
- Neurological Effects : Given its structural similarity to other psychoactive compounds, it is being investigated for potential effects on neurotransmitter systems, particularly regarding anxiety and depression .
The proposed mechanism of action involves interaction with neurotransmitter receptors, potentially modulating pathways associated with mood regulation. The dimethylamino group may enhance lipophilicity, facilitating better penetration across the blood-brain barrier .
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at certain concentrations, suggesting potential as an antimicrobial agent.
- Neuropharmacological Assessment :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
